molecular formula C21H18N4O2S2 B1225465 N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B1225465
M. Wt: 422.5 g/mol
InChI Key: LTRHHYCDHDAFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a member of benzenes.

Scientific Research Applications

Cytochrome P450 Inhibitors

Compounds with complex heterocyclic structures, such as the one , often exhibit properties that make them useful as inhibitors of specific enzymes. For instance, selective inhibitors for Cytochrome P450 isoforms have critical applications in predicting drug-drug interactions and understanding metabolic pathways in human liver microsomes. These inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, essential for drug development and safety assessment (Khojasteh et al., 2011).

DNA Interaction Studies

Benzothiazole derivatives, closely related to the chemical structure , are known for their ability to interact with DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and designing new molecules with enhanced specificity and efficacy. Studies on minor groove binders like Hoechst 33258 and its analogs demonstrate the importance of structural specificity in DNA binding and the potential for rational drug design (Issar & Kakkar, 2013).

Antimicrobial Compounds from Cyanobacteria

The exploration of cyanobacterial compounds reveals a wide range of chemical structures with antimicrobial activities. This research area is particularly relevant given the rising concern over multidrug-resistant pathogens. Cyanobacteria-derived compounds, including those with complex heterocyclic structures, offer a vast pool of novel antimicrobials against resistant bacteria, fungi, and mycobacteria, highlighting the importance of natural products in drug discovery (Swain, Paidesetty, & Padhy, 2017).

Advanced Organic Synthesis

The structural complexity and specificity of organic compounds, including those similar to the chemical , underline their significance in advanced organic synthesis. These compounds often serve as intermediates or final products in the synthesis of molecules with desired biological activities. Research in this field contributes to the development of new synthetic methodologies, potentially leading to the discovery of novel therapeutic agents (Gomaa & Ali, 2020).

properties

Product Name

N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H18N4O2S2/c1-12-17(18(25-27-12)13-7-3-2-4-8-13)19(26)23-21(28)24-20-15(11-22)14-9-5-6-10-16(14)29-20/h2-4,7-8H,5-6,9-10H2,1H3,(H2,23,24,26,28)

InChI Key

LTRHHYCDHDAFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Reactant of Route 4
N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

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